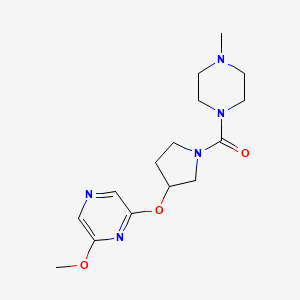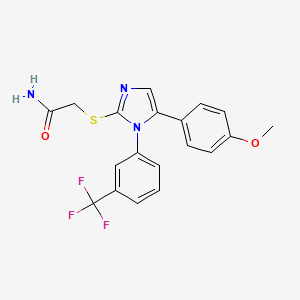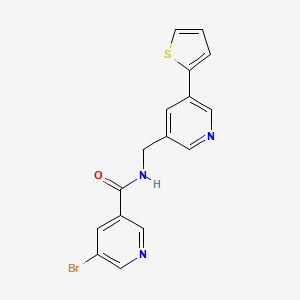![molecular formula C21H18Cl2N2O4S2 B2541069 N-(2,4-dichlorophenyl)-2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide CAS No. 477869-05-9](/img/structure/B2541069.png)
N-(2,4-dichlorophenyl)-2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-substituted acetamides has been a subject of interest due to their potential pharmacological applications. In one study, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides was achieved through a multi-step process starting with 4-chlorophenoxyacetic acid. This compound was esterified, treated with hydrazine hydrate, and subjected to a ring closure reaction to form a 1,3,4-oxadiazole moiety. Subsequent substitution at the thiol position with electrophiles yielded various N-substituted acetamides. The synthesized compounds were confirmed using IR, 1H-NMR, and EI-MS spectral analysis and showed potential as antibacterial agents .
Molecular Structure Analysis
The molecular structure of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides was characterized using various spectroscopic techniques, including FAB mass spectrometry, IR, and NMR. X-ray crystallography was employed to determine the molecular structure of certain compounds, revealing the presence of intra- and intermolecular hydrogen bonds. These hydrogen bonds were further studied using variable temperature NMR experiments and Natural Bond Orbital (NBO) studies .
Chemical Reactions Analysis
The reactivity and interaction of N-substituted acetamides have been explored through vibrational spectroscopy and quantum computational approaches. The vibrational signatures of an antiviral active molecule, N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, were characterized using Raman and Fourier transform infrared spectroscopy, with the results compared to ab initio calculations. The study provided insights into the stereo-electronic interactions, stability, and intermolecular contacts within the crystal structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide were investigated. The synthesized compounds were screened for their biological activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), showing relative activity against acetylcholinesterase .
The crystal structure of a copper(II) complex with N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide was reported, providing insights into the coordination chemistry of such compounds. The complex exhibited a tetragonally-distorted octahedral geometry around the Cu(II) center and demonstrated moderate growth inhibition of several bacteria in vitro .
Relevant Case Studies
The case studies presented in the papers highlight the potential of N-substituted acetamides in various biological applications. For instance, certain derivatives exhibited remarkable antibacterial activity, comparable to standard antibiotics against specific bacterial strains . Additionally, the antiviral molecule studied showed inhibition activity against viruses, with pharmacokinetic properties investigated through adsorption, distribution, metabolism, excretion, and toxicity results . The biological screening of synthesized compounds against various enzymes suggests their potential use in therapeutic applications .
Aplicaciones Científicas De Investigación
Thiophene Analogues and Carcinogenicity Evaluation
Research has explored the potential carcinogenicity of compounds similar to the one you're interested in, specifically looking at thiophene analogues of known carcinogens. These compounds were synthesized and evaluated for potential carcinogenicity through in vitro assays, providing insights into their biological behavior and potential health risks. This type of research is crucial for understanding the safety profile of new chemical entities before further development (Ashby et al., 1978).
Advanced Oxidation Processes for Acetaminophen Degradation
Another study reviewed the degradation of acetaminophen, a common pharmaceutical compound, using advanced oxidation processes (AOPs). This research could be relevant when considering the environmental impact and degradation pathways of complex organic molecules similar to the one mentioned. Understanding the degradation pathways, by-products, and potential toxicity of these by-products is essential for environmental safety and pollution management (Qutob et al., 2022).
Sulfonamides in Drug Development
Sulfonamides play a significant role in various therapeutic areas due to their diverse biological activities. A review covering the scientific and patent literature on sulfonamides, including their application as carbonic anhydrase inhibitors (CAIs) and COX2 inhibitors, highlights the chemical versatility and potential for developing new drugs. This review underscores the importance of the sulfonamide group in medicinal chemistry, which could be related to the chemical structure of interest (Carta et al., 2012).
Environmental Treatment and Biodegradation
Studies on the treatment and biodegradation of environmental pollutants emphasize the significance of microbial processes in degrading complex organic compounds. These studies shed light on how certain compounds can be broken down in the environment, which is pertinent for assessing the ecological impact of new chemicals (Prasannamedha et al., 2020; Goodwin et al., 2018).
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4S2/c1-29-15-7-9-16(10-8-15)31(27,28)25-19-4-2-3-5-20(19)30-13-21(26)24-18-11-6-14(22)12-17(18)23/h2-12,25H,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJZCIGDQBBFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2540987.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 2-methylbenzoate](/img/structure/B2540988.png)

![(Z)-2-Cyano-N-[4-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2540990.png)
![5-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B2540992.png)



![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2540998.png)
![ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2541000.png)
![1,7-bis(2-fluorobenzyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2541003.png)
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2541006.png)
![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2541007.png)